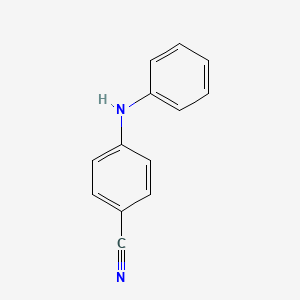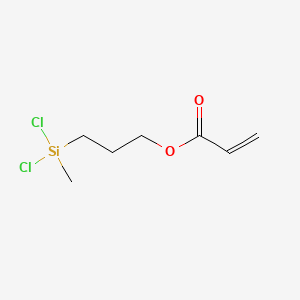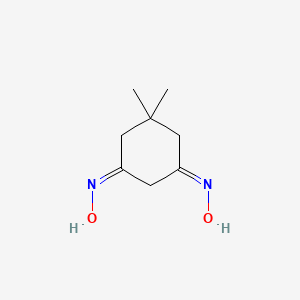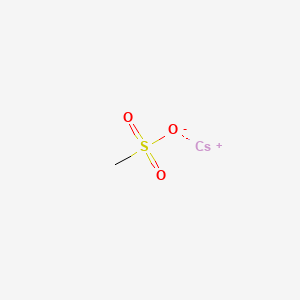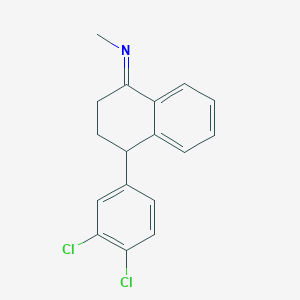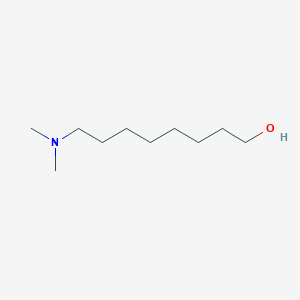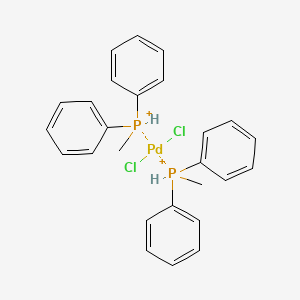
Dichlorobis(methyldiphenylphosphine)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(methyldiphenylphosphine)palladium(II) is a palladium (II) complex with two chloride ligands and two methyldiphenylphosphine ligands . It is often used as a catalyst in various reactions .
Molecular Structure Analysis
The molecular structure of Dichlorobis(methyldiphenylphosphine)palladium(II) consists of a palladium (II) atom at the center, surrounded by two chloride ligands and two methyldiphenylphosphine ligands . The molecular weight is 577.76 .Chemical Reactions Analysis
Dichlorobis(methyldiphenylphosphine)palladium(II) is used as a catalyst in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
Dichlorobis(methyldiphenylphosphine)palladium(II) is a solid substance . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Scientific Research Applications
Catalysis in Organic Synthesis :
- It's used as a catalyst in the Suzuki–Miyaura cross-coupling reaction, which is significant for the synthesis of complex organic molecules. This process is highly efficient and tolerates a wide range of functional groups (Mphahlele & Oyeyiola, 2011).
- The compound has also been utilized in the palladium-catalyzed cross-methylation of aryl chlorides, showcasing its versatility in different types of organic reactions (Blum et al., 2000).
Chemical Synthesis and Transformations :
- It catalyzes the reductive N-heterocyclization of nitroarenes, which is a novel method for synthesizing indole and 2H-indazole derivatives. This showcases its role in facilitating complex chemical transformations (Akazome, Kondo, & Watanabe, 1994).
- The compound is used in the selective transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives, illustrating its role in specific chemical conversions (Akazome, Kondo, & Watanabe, 1991).
Material Science Applications :
- It has been used in sol-gel entrapped form as a recyclable catalyst for cross-coupling reactions. This application is particularly notable for its contribution to green chemistry and sustainability (Talhami et al., 2006).
Asymmetric Synthesis and Chiral Chemistry :
- The compound plays a role in asymmetric syntheses, where it is used to promote specific reactions that result in chiral products. This is crucial in the production of substances that have specific optical properties (Leung et al., 1998).
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(methyldiphenylphosphine)palladium(II) involves the reaction of palladium(II) chloride with methyldiphenylphosphine in the presence of a reducing agent.", "Starting Materials": [ "Palladium(II) chloride", "Methyldiphenylphosphine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add methyldiphenylphosphine to a solution of palladium(II) chloride in a suitable solvent (e.g. ethanol)", "Add a reducing agent (e.g. sodium borohydride) to the mixture to reduce the palladium(II) to palladium(0)", "Heat the mixture to reflux for several hours to allow the reaction to proceed", "Cool the mixture and filter off any precipitate", "Wash the precipitate with a suitable solvent (e.g. diethyl ether) to remove any impurities", "Dry the product under vacuum to obtain Dichlorobis(methyldiphenylphosphine)palladium(II)" ] } | |
CAS No. |
52611-08-2 |
Molecular Formula |
C26H28Cl2P2Pd+2 |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
dichloropalladium;methyl(diphenyl)phosphanium |
InChI |
InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2 |
InChI Key |
GTSFBKGHQLDFHU-UHFFFAOYSA-N |
SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl |
Canonical SMILES |
C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dichlorobis(methyldiphenylphosphine)palladium(II) as described in the research?
A1: Dichlorobis(methyldiphenylphosphine)palladium(II) acts as a catalyst in the biscarbonylation of aryl halides with amines. [] This means it facilitates the introduction of a carbonyl group (C=O) into organic molecules, a crucial process in synthesizing various chemicals. []
Q2: What spectroscopic data is available for characterizing Dichlorobis(methyldiphenylphosphine)palladium(II)?
A2: The research provides ¹H NMR (Proton Nuclear Magnetic Resonance) data for the compound. In deuterated chloroform (CDCl3), a triplet signal is observed at δ 4.2 ppm, attributed to the methyl group (CH3) attached to the phosphorus atom. [] This information helps confirm the structure and purity of the synthesized compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


